6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid
Overview
Description
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
Pyridazine derivatives have been shown to interact with their targets, leading to a variety of physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to influence a variety of biochemical pathways, leading to a wide range of pharmacological activities .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
Biochemical Analysis
Biochemical Properties
6-(2,6-Dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with phosphodiesterases, which are enzymes that play a crucial role in cellular signaling by regulating the levels of cyclic nucleotides . The nature of these interactions often involves the inhibition of enzyme activity, leading to altered cellular responses.
Cellular Effects
The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the cAMP signaling pathway by inhibiting phosphodiesterase activity, leading to increased levels of cAMP within the cell . This elevation in cAMP can result in various downstream effects, including changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as phosphodiesterases, inhibiting their activity . This inhibition prevents the breakdown of cyclic nucleotides, thereby prolonging their signaling effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under controlled conditions, it may degrade over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis . Threshold effects have been observed, where the compound’s impact significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound’s inhibition of phosphodiesterases affects the metabolism of cyclic nucleotides, leading to altered cellular energy balance and signaling . These interactions highlight the compound’s role in modulating metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Properties
IUPAC Name |
6-(2,6-dimethylpiperidin-1-yl)pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-3-5-9(2)15(8)11-7-6-10(12(16)17)13-14-11/h6-9H,3-5H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUGMBJKKUSTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NN=C(C=C2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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